2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Compounds containing Biphenyl moiety, including derivatives such as 2-(4-Benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide, have shown significant anti-inflammatory activity. A study by Reddy & Kathale (2017) focused on synthesizing benzohydrazides and 2-phenylacetohydrazides bearing Biphenyl moiety and vanillin hybrid, which displayed moderate to high anti-inflammatory activity as measured by carrageenan paw edema method (Reddy & Kathale, 2017).
Antimicrobial Activity
Yung, Mahony, and Whitehouse (1971) explored the in vitro antibacterial and antifungal activities of new hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines, including derivatives similar to this compound. They found activities in seven compounds against a range of bacteria and fungi (Yung et al., 1971).
Potential in Cancer Treatment
N-Benzhydrylpiperazine and related compounds have shown significant inhibitory effects against various cancer cells. Khanam et al. (2018) synthesized N-benzhydrylpiperazine clubbed with 1,3,4-oxadiazoles and evaluated their potential in inhibiting the proliferation of HeLa cancer cells, indicating potential applications in cancer therapy (Khanam et al., 2018).
Neuroprotective Effects
The compound AE0047, which shares structural similarities with this compound, has been studied for its protective effects against cerebral ischemia and stroke in animal models. Shinyama et al. (1997) investigated the effects of AE0047 on focal ischemia in stroke-prone spontaneously hypertensive rats (Shinyama et al., 1997).
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(26-21-13-7-8-14-22(21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUCKEFSFHFEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.